

Flumatinib: A Comprehensive Technical Guide to its Pharmacokinetics and Metabolism

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of **Flumatinib**, a potent second-generation tyrosine kinase inhibitor. The information presented herein is intended to support research, development, and clinical application of this important therapeutic agent.

Introduction

Flumatinib is a novel, orally administered breakpoint cluster region-abelson (BCR-ABL) tyrosine kinase inhibitor developed for the treatment of chronic myeloid leukemia (CML).[1][2] As a derivative of imatinib, **Flumatinib** was structurally optimized to exhibit greater potency and selectivity against the BCR-ABL kinase.[3][4] This guide summarizes the current knowledge of its absorption, distribution, metabolism, and excretion (ADME) properties, providing essential data for drug development professionals and researchers.

Pharmacokinetics

The pharmacokinetic profile of **Flumatinib** has been characterized in patients with chronic phase chronic myeloid leukemia (CML-CP) following both single and multiple oral dose administrations.[2][5] **Flumatinib** and its two major metabolites, N-desmethyl **flumatinib** (M1) and the amide hydrolysis product (M3), are the primary analytes in pharmacokinetic studies.[2] [6]



Single-Dose Pharmacokinetics

Following a single oral administration, **Flumatinib** is rapidly absorbed, reaching maximum plasma concentrations (Cmax) at a median time (tmax) of 2.0 hours.[1][2] The elimination half-life (t1/2) is approximately 16.0 to 16.9 hours.[1][2] Pharmacokinetic parameters for single doses of 400 mg and 600 mg are detailed in the table below.

Table 1: Single-Dose Pharmacokinetic Parameters of **Flumatinib** and its Major Metabolites $(Mean \pm SD)[7]$

Paramete r	Flumatini b (400 mg)	Flumatini b (600 mg)	M1 (400 mg Dose)	M1 (600 mg Dose)	M3 (400 mg Dose)	M3 (600 mg Dose)
Cmax (ng/mL)	38.0 ± 12.5	61.9 ± 50.0	5.3 ± 1.8	7.9 ± 5.0	5.3 ± 2.0	6.4 ± 3.4
AUC0-t (ng·h/mL)	536.3 ± 179.9	746.7 ± 534.7	129.5 ± 44.9	179.1 ± 103.4	100.2 ± 33.6	118.6 ± 58.6
AUC0–∞ (ng·h/mL)	564.3 ± 196.7	777.4 ± 550.2	148.8 ± 52.8	199.9 ± 113.8	123.6 ± 40.5	142.9 ± 69.2
tmax (h)	2.0 (median)	2.0 (median)	4.0 (median)	3.0 (median)	4.0 (median)	4.0 (median)
t1/2 (h)	16.9 ± 4.3	16.0 ± 5.0	25.1 ± 6.6	23.9 ± 6.4	20.3 ± 5.3	19.8 ± 5.3

Multiple-Dose Pharmacokinetics

Following multiple once-daily oral administrations, steady-state concentrations of **Flumatinib** and its metabolites are typically achieved after 6 days.[2] The accumulation of **Flumatinib** is approximately 4.1-fold and 3.4-fold at steady-state for the 400 mg and 600 mg doses, respectively.[5][8]

Table 2: Multiple-Dose Pharmacokinetic Parameters of **Flumatinib** and its Major Metabolites at Steady-State (Mean \pm SD)[7]



Paramete r	Flumatini b (400 mg)	Flumatini b (600 mg)	M1 (400 mg Dose)	M1 (600 mg Dose)	M3 (400 mg Dose)	M3 (600 mg Dose)
Cmax,ss (ng/mL)	102.3 ± 31.1	129.0 ± 75.8	21.0 ± 7.0	26.5 ± 14.7	12.6 ± 4.7	14.1 ± 7.1
AUCτ,ss (ng·h/mL)	1618.1 ± 520.4	1904.8 ± 1162.0	383.9 ± 132.5	468.9 ± 262.1	211.3 ± 84.8	231.2 ± 123.6
tmax,ss (h)	2.0 (median)	2.0 (median)	4.0 (median)	4.0 (median)	6.0 (median)	6.0 (median)
t1/2,ss (h)	21.2 ± 5.5	19.4 ± 6.3	29.8 ± 7.8	28.3 ± 8.0	25.4 ± 7.9	24.5 ± 7.9

Experimental Protocols Pharmacokinetic Study Design

The pharmacokinetic parameters of **Flumatinib** were evaluated in an open-label study involving patients with CML-CP.[7] The study consisted of a single-dose administration followed by a multiple-dose regimen.[7]

Figure 1: Pharmacokinetic Study Workflow

Eligible patients received a single oral dose of either 400 mg or 600 mg of **Flumatinib** on day 1.[7] Following a two-day washout period, patients began a once-daily dosing regimen for eight consecutive days.[7] Blood samples for pharmacokinetic analysis were collected at specified time points after both the single dose and the final dose of the multiple-dosing period to determine steady-state parameters.[7]

Bioanalytical Method

Plasma concentrations of **Flumatinib** and its metabolites (M1 and M3) were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6] The analytical method involved a simple, one-step protein precipitation with methanol for sample preparation.[6] Chromatographic separation was achieved on a C18 column with an isocratic mobile phase.[6] The detection was performed in multiple reaction monitoring (MRM) mode.[6]



The method demonstrated linearity over the concentration ranges of 0.400-400 ng/mL for Flumatinib, 0.100-100 ng/mL for M1, and 0.200-200 ng/mL for M3.[6]

Metabolism

The metabolism of **Flumatinib** has been investigated in CML patients, revealing extensive biotransformation.[1] A total of 34 metabolites have been identified, with the parent drug, **Flumatinib**, being the most abundant component in plasma, urine, and feces.[1]

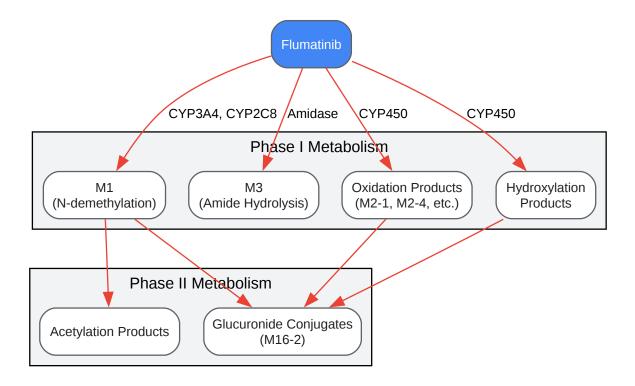
Metabolic Pathways

The primary metabolic pathways for **Flumatinib** include:

- N-demethylation: This pathway leads to the formation of the active metabolite M1 (N-desmethyl flumatinib).[1][6]
- Amide Hydrolysis: This results in the formation of the M3 metabolite.[1][6]
- Oxidation: Various oxidation products have been identified (M2-1, M2-4, M2-7, M2-9, and M14).[1]
- Hydroxylation[1]
- Phase II Conjugation: Glucuronidation and acetylation products have also been detected.

The cytochrome P450 enzymes CYP3A4 and CYP2C8 are the main enzymes responsible for the metabolism of **Flumatinib**, with CYP3A4 showing a stronger metabolic capacity.[9]





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Figure 2: Flumatinib Metabolic Pathways

Major Metabolites

- M1 (N-desmethyl flumatinib): This is a pharmacologically active metabolite.[7]
- M3 (Amide hydrolysis product): This is another major circulating metabolite.
- Other Metabolites: Other identified circulating metabolites include M4 (a hydrolytic metabolite), various oxidation products, and a glucuronide conjugate (M16-2).[1]

Drug Interactions

Given that **Flumatinib** is primarily metabolized by CYP3A4, there is a potential for drug-drug interactions with strong inhibitors or inducers of this enzyme.[9] Co-administration with CYP3A4 inhibitors such as erythromycin, cyclosporine, and voriconazole can inhibit the metabolism of **Flumatinib**, leading to increased plasma concentrations and systemic exposure.[9] Therefore, caution is advised when co-administering **Flumatinib** with potent CYP3A4 modulators.



Conclusion

Flumatinib exhibits predictable pharmacokinetic properties with dose-proportional exposure. It is rapidly absorbed and moderately eliminated. The metabolism of **Flumatinib** is extensive, with N-demethylation and amide hydrolysis being the major pathways, primarily mediated by CYP3A4. A thorough understanding of its pharmacokinetic and metabolic profile is crucial for optimizing its clinical use and for the design of future studies. The potential for drug-drug interactions via the CYP3A4 pathway should be carefully considered in the clinical setting.

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